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molecular formula C4H6O3 B015435 (S)-3-Hydroxydihydrofuran-2(3H)-one CAS No. 52079-23-9

(S)-3-Hydroxydihydrofuran-2(3H)-one

Cat. No. B015435
M. Wt: 102.09 g/mol
InChI Key: FWIBCWKHNZBDLS-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07728025B2

Procedure details

9.0 g of imidazole and 15.9 g of t-butyldimethylsilyl chloride were added in order to a dimethylformamide (180 ml) solution of 9.0 g of 3-hydroxydihydrofuran-2-(3H)-one, and the reaction liquid was stirred for 1 hour at room temperature. The reaction liquid was diluted with ethyl acetate, washed with water, and dried with anhydrous sodium sulfate. The solvent was evaporated away under reduced pressure, and the resulting residue was purified through silica gel column chromatography (developing solvent: hexane/ethyl acetate=5/1) to obtain the entitled compound as a colorless oily substance.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1C=CN=C1.[Si:6](Cl)([C:9]([CH3:12])([CH3:11])[CH3:10])([CH3:8])[CH3:7].CN(C)C=O.[OH:19][CH:20]1[CH2:24][CH2:23][O:22][C:21]1=[O:25]>C(OCC)(=O)C>[Si:6]([O:19][CH:20]1[CH2:24][CH2:23][O:22][C:21]1=[O:25])([C:9]([CH3:12])([CH3:11])[CH3:10])([CH3:8])[CH3:7]

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
15.9 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
180 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
9 g
Type
reactant
Smiles
OC1C(OCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction liquid
CUSTOM
Type
CUSTOM
Details
The reaction liquid
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated away under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified through silica gel column chromatography (developing solvent: hexane/ethyl acetate=5/1)
CUSTOM
Type
CUSTOM
Details
to obtain the entitled compound as a colorless oily substance

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
[Si](C)(C)(C(C)(C)C)OC1C(OCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07728025B2

Procedure details

9.0 g of imidazole and 15.9 g of t-butyldimethylsilyl chloride were added in order to a dimethylformamide (180 ml) solution of 9.0 g of 3-hydroxydihydrofuran-2-(3H)-one, and the reaction liquid was stirred for 1 hour at room temperature. The reaction liquid was diluted with ethyl acetate, washed with water, and dried with anhydrous sodium sulfate. The solvent was evaporated away under reduced pressure, and the resulting residue was purified through silica gel column chromatography (developing solvent: hexane/ethyl acetate=5/1) to obtain the entitled compound as a colorless oily substance.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1C=CN=C1.[Si:6](Cl)([C:9]([CH3:12])([CH3:11])[CH3:10])([CH3:8])[CH3:7].CN(C)C=O.[OH:19][CH:20]1[CH2:24][CH2:23][O:22][C:21]1=[O:25]>C(OCC)(=O)C>[Si:6]([O:19][CH:20]1[CH2:24][CH2:23][O:22][C:21]1=[O:25])([C:9]([CH3:12])([CH3:11])[CH3:10])([CH3:8])[CH3:7]

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
15.9 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
180 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
9 g
Type
reactant
Smiles
OC1C(OCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction liquid
CUSTOM
Type
CUSTOM
Details
The reaction liquid
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated away under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified through silica gel column chromatography (developing solvent: hexane/ethyl acetate=5/1)
CUSTOM
Type
CUSTOM
Details
to obtain the entitled compound as a colorless oily substance

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
[Si](C)(C)(C(C)(C)C)OC1C(OCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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